molecular formula C13H20N2O5S B5192857 N-[2-methoxy-5-(2-methoxyethylsulfamoyl)phenyl]propanamide

N-[2-methoxy-5-(2-methoxyethylsulfamoyl)phenyl]propanamide

Cat. No.: B5192857
M. Wt: 316.38 g/mol
InChI Key: GZNAFFUZTGUCEY-UHFFFAOYSA-N
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Description

N-[2-methoxy-5-(2-methoxyethylsulfamoyl)phenyl]propanamide is an organic compound with a complex structure that includes methoxy, sulfamoyl, and propanamide functional groups

Preparation Methods

The synthesis of N-[2-methoxy-5-(2-methoxyethylsulfamoyl)phenyl]propanamide typically involves nucleophilic substitution and amidation reactions. The process begins with the preparation of the intermediate compounds, which are then subjected to specific reaction conditions to form the final product. Industrial production methods may involve optimizing these reactions for higher yields and purity.

Chemical Reactions Analysis

N-[2-methoxy-5-(2-methoxyethylsulfamoyl)phenyl]propanamide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-[2-methoxy-5-(2-methoxyethylsulfamoyl)phenyl]propanamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

    Biology: It may be used in studies related to enzyme inhibition or as a ligand in binding studies.

    Industry: It can be used in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of N-[2-methoxy-5-(2-methoxyethylsulfamoyl)phenyl]propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

N-[2-methoxy-5-(2-methoxyethylsulfamoyl)phenyl]propanamide can be compared with other similar compounds, such as:

    N-(2-methoxy-5-{[(2-methoxyethyl)amino]sulfonyl}phenyl)acetamide: This compound has a similar structure but different functional groups, leading to distinct chemical and biological properties.

    N-{2-Ethoxy-5-[(2-methoxyethyl)sulfamoyl]phenyl}acetamide: Another similar compound with variations in the functional groups, affecting its reactivity and applications.

Properties

IUPAC Name

N-[2-methoxy-5-(2-methoxyethylsulfamoyl)phenyl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O5S/c1-4-13(16)15-11-9-10(5-6-12(11)20-3)21(17,18)14-7-8-19-2/h5-6,9,14H,4,7-8H2,1-3H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZNAFFUZTGUCEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=C(C=CC(=C1)S(=O)(=O)NCCOC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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